molecular formula C11H14O2 B1678583 4-Isopropylphenyl acetate CAS No. 2664-32-6

4-Isopropylphenyl acetate

Cat. No. B1678583
CAS RN: 2664-32-6
M. Wt: 178.23 g/mol
InChI Key: SGFXBRIXZGHPBH-UHFFFAOYSA-N
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Description

4-Isopropylphenyl acetate is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .


Synthesis Analysis

While specific synthesis methods for 4-Isopropylphenyl acetate were not found in the search results, similar compounds such as eugenol derivatives have been synthesized through esterification reactions in the hydroxyl group . Another method involves the catalytic protodeboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 4-Isopropylphenyl acetate consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.0±0.1 g/cm3, a boiling point of 241.3±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .


Physical And Chemical Properties Analysis

4-Isopropylphenyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 241.3±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 51.8±0.3 cm3, and its surface tension is 32.8±3.0 dyne/cm .

Scientific Research Applications

Antibacterial and Cytotoxic Studies

4-Isopropylphenyl acetate and its derivatives have been explored for their antibacterial and cytotoxic properties. A study by Streciwilk et al. (2014) synthesized various compounds derived from 4,5-Di(p-isopropylphenyl)-1H-imidazole and investigated their antibacterial and cytotoxic effects. The results indicated weak to medium bacterial growth inhibition and significant cytotoxicity against certain cancer cell lines, highlighting potential applications in antimicrobial and cancer research (Streciwilk et al., 2014).

Environmental and Ecological Risks Assessment

Gu et al. (2020) examined the biodegradability of 4-Isopropylphenol, a related compound, as a reference substance for environmental and ecological risk assessments. The study showed that 4-Isopropylphenol is readily biodegradable, making it a suitable reference chemical for investigating the biodegradability of other chemicals, which can indirectly inform about the environmental impacts of 4-Isopropylphenyl acetate (Gu et al., 2020).

Advanced Chemical Synthesis

4-Isopropylphenyl acetate's structural relatives have been used in advanced chemical synthesis processes. For example, the work of Ando (1997) on the synthesis of Z-Unsaturated Esters using ethyl (diarylphosphono)acetates, a process that includes compounds structurally similar to 4-Isopropylphenyl acetate, showcases its potential utility in organic synthesis and the pharmaceutical industry (Ando, 1997).

Safety And Hazards

While specific safety and hazard information for 4-Isopropylphenyl acetate was not found in the search results, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-propan-2-ylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)10-4-6-11(7-5-10)13-9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFXBRIXZGHPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181180
Record name p-Cumenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylphenyl acetate

CAS RN

2664-32-6
Record name Phenol, 4-(1-methylethyl)-, 1-acetate
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Record name p-Cumenyl acetate
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Record name 2664-32-6
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Record name p-Cumenyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
DY Jang, KG Choi, BH Lee, TJ Kim… - Applied Biological …, 2007 - koreascience.kr
… 한 예로 4-isopropylphenyl acetate(I-1a)의 경우 GC/MS에서 분자량이 178(M+ RT: 10.2 min)로 일치함을 알수 있었으며 전하량(m/e)이 136, 121(base peak)인 특징적인 peak 들을 확인할 …
Number of citations: 0 koreascience.kr
GQ Shi, JF Dropinski, BM McKeever, S Xu… - Journal of medicinal …, 2005 - ACS Publications
The synthesis and structure−activity relationships of novel series of α-aryloxyphenylacetic acids as PPARα/γ dual agonists are reported. The initial search for surrogates of the ester …
Number of citations: 95 pubs.acs.org
CE Barnes, KS Feldman, MW Johnson… - The Journal of …, 1979 - ACS Publications
… solution of 90% nitric acid (2.4 mL, 51.4 mmol) in 5 mL of acetic anhydride was added dropwise over 30 min to a cold (-40 C), mechanically stirred solution of 4-isopropylphenyl acetate (…
Number of citations: 23 pubs.acs.org
A Pérez-Garrido, AM Helguera, AA Guillén… - Bioorganic & medicinal …, 2009 - Elsevier
This paper reports a QSAR study for predicting the complexation of a large and heterogeneous variety of substances (233 organic compounds) with β-cyclodextrins (β-CDs). Several …
Number of citations: 28 www.sciencedirect.com
T Suzuki - Journal of chemical information and computer sciences, 2001 - ACS Publications
A group-contribution method was developed for calculating the binding constants or the free energies of complexation between native α- or β-cyclodextrin (CD) and organic guest …
Number of citations: 47 pubs.acs.org
P Sang, JW Zou, DM Dai, GX Hu, YJ Jiang - Chemometrics and Intelligent …, 2013 - Elsevier
A quantitative structure–property relationship (QSPR) study was performed for predicting the complexation of structurally diverse compounds with β-cyclodextrin (β-CD). Six statistical …
Number of citations: 7 www.sciencedirect.com
ST Kadam, SS Kim - Synthesis, 2008 - thieme-connect.com
Phosphomolybdic acid (PMA) has been found to be a simple and efficient catalyst for the acetylation of alcohols, phenols, and amines. Acetylation reactions with acetic anhydride (1.0 …
Number of citations: 33 www.thieme-connect.com
Y Du, F Yao, M Cai - Journal of Chemical Research, 2020 - journals.sagepub.com
The heterogeneous gold(I)-catalyzed highly para-selective C(sp 2 )–H bond alkylation of benzene derivatives with α-aryl-α-diazoesters possessing electron-withdrawing substituents on …
Number of citations: 1 journals.sagepub.com
K Yamashita, Y Fujiwara… - The Journal of organic …, 2023 - ACS Publications
We describe an efficient method for benzylic C–H fluorination via sequential hydrogen-atom transfer (HAT) and oxidative radical-polar crossover utilizing the Ag(I)/Selectfluor system. …
Number of citations: 6 pubs.acs.org
HC Qian, S Kanwal, QZ Jia, Q Wang… - Acta Physico …, 2015 - ingentaconnect.com
Cyclodextrins (CDs) are widely used in the pharmaceutical industry, and the complex stability constant (logK) is an important evaluation target for CD inclusion complexes. In this work, …
Number of citations: 7 www.ingentaconnect.com

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